molecular formula C19H14ClN3O2 B246290 N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide

货号 B246290
分子量: 351.8 g/mol
InChI 键: VIWKMIGVAXXLDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of certain cancers.

作用机制

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B cells, which are the cells that give rise to certain types of cancer. By inhibiting BTK, N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

实验室实验的优点和局限性

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has several advantages as a tool for cancer research. It is a selective inhibitor of BTK, which allows for the specific targeting of cancer cells that rely on BTK signaling. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to the use of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. Additionally, the efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide may be influenced by factors such as tumor heterogeneity and drug resistance.

未来方向

There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide. One area of focus is the development of combination therapies that incorporate N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide treatment. Additionally, further research is needed to understand the mechanisms of drug resistance to N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide, and to develop strategies to overcome this resistance. Finally, the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in clinical trials will need to be further evaluated in order to determine its potential as a cancer therapy.

合成方法

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide involves several steps, including the preparation of the starting materials, the coupling of the two aromatic rings, and the introduction of the nicotinamide moiety. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide was first reported by researchers at Takeda Pharmaceutical Company Limited in 2015. The process involves the use of various reagents and solvents, including N,N-dimethylformamide (DMF), triethylamine (TEA), and diisopropylethylamine (DIPEA).

科学研究应用

N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide has also demonstrated synergy with other cancer therapies, such as chemotherapy and immunotherapy. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide in patients with various types of cancer.

属性

分子式

C19H14ClN3O2

分子量

351.8 g/mol

IUPAC 名称

N-[3-[(2-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14ClN3O2/c20-17-9-2-1-8-16(17)19(25)23-15-7-3-6-14(11-15)22-18(24)13-5-4-10-21-12-13/h1-12H,(H,22,24)(H,23,25)

InChI 键

VIWKMIGVAXXLDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

规范 SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。